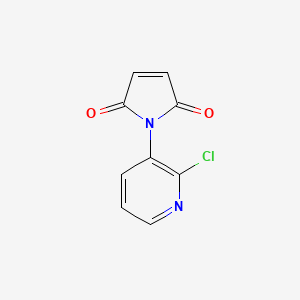
2'-Bromo-4'-cyanoacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-4’-cyanoacetanilide is an organic compound with the molecular formula C9H7BrN2O It is a derivative of acetanilide, where the acetanilide core is substituted with a bromine atom at the 2’ position and a cyano group at the 4’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2’-Bromo-4’-cyanoacetanilide typically involves the cyanoacetylation of substituted anilines. One common method includes the reaction of 4-bromoaniline with cyanoacetic acid or its esters under basic conditions. The reaction can be carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
-
Direct Cyanoacetylation
Reagents: 4-bromoaniline, cyanoacetic acid or its esters, base (e.g., sodium ethoxide, potassium carbonate)
Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures (50-70°C) for several hours.
-
Fusion Method
Reagents: 4-bromoaniline, ethyl cyanoacetate
Conditions: The reaction is performed without a solvent at high temperatures (70-100°C) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-4’-cyanoacetanilide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2’-Bromo-4’-cyanoacetanilide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2’ position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: The cyano group can participate in condensation reactions with carbonyl compounds to form heterocyclic structures.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Amines, thiols, alkoxides
Conditions: Solvent (e.g., ethanol, methanol), base (e.g., sodium hydroxide), temperature (50-80°C)
-
Condensation Reactions
Reagents: Carbonyl compounds (e.g., aldehydes, ketones)
Conditions: Acid or base catalysis, solvent (e.g., ethanol, methanol), temperature (50-100°C)
-
Reduction
Reagents: Lithium aluminum hydride, hydrogen gas with a catalyst
Conditions: Solvent (e.g., tetrahydrofuran), temperature (0-25°C)
Major Products Formed
Nucleophilic Substitution: Substituted acetanilides
Condensation Reactions: Heterocyclic compounds
Reduction: Amino derivatives
Aplicaciones Científicas De Investigación
2’-Bromo-4’-cyanoacetanilide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Pharmaceuticals: The compound is used in the development of potential drug candidates due to its ability to form bioactive molecules.
Materials Science: It is employed in the synthesis of organic dyes and pigments, which are used in dye-sensitized solar cells and other electronic applications.
Mecanismo De Acción
The mechanism of action of 2’-Bromo-4’-cyanoacetanilide involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the 2’ position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The cyano group at the 4’ position can participate in various condensation reactions, leading to the formation of complex heterocyclic structures. These reactions are facilitated by the electron-withdrawing nature of the cyano group, which activates the aromatic ring towards nucleophilic attack.
Comparación Con Compuestos Similares
2’-Bromo-4’-cyanoacetanilide can be compared with other cyanoacetanilide derivatives such as:
2’-Chloro-4’-cyanoacetanilide: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and physical properties.
2’-Fluoro-4’-cyanoacetanilide: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.
2’-Iodo-4’-cyanoacetanilide: The presence of an iodine atom makes it more reactive towards nucleophilic substitution due to the larger atomic size and weaker carbon-halogen bond.
The uniqueness of 2’-Bromo-4’-cyanoacetanilide lies in its specific reactivity profile, which is influenced by the bromine atom and the cyano group. This makes it a valuable intermediate in the synthesis of various bioactive and functional materials.
Propiedades
IUPAC Name |
N-(2-bromo-4-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAXAYVYYHHRBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
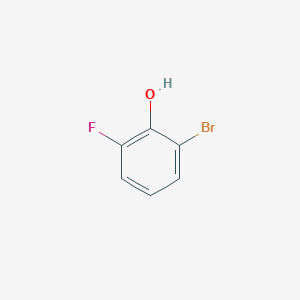

![3-(5-Bromo-2-thienyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanoic acid](/img/structure/B1273064.png)



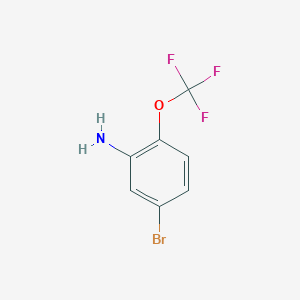
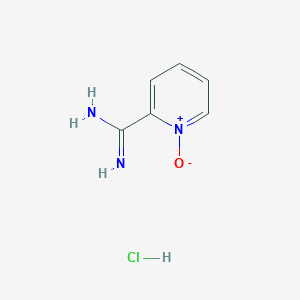

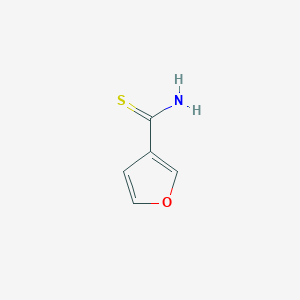
![4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline](/img/structure/B1273074.png)


